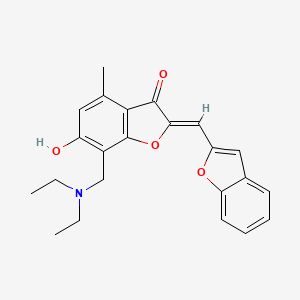

(Z)-2-(benzofuran-2-ylmethylene)-7-((diethylamino)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one

描述

(Z)-2-(Benzofuran-2-ylmethylene)-7-((diethylamino)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one is a synthetic benzofuran derivative characterized by a planar benzofuran core substituted with a Z-configurated exocyclic double bond at position 2, a diethylaminomethyl group at position 7, a hydroxyl group at position 6, and a methyl group at position 3. This compound’s structural complexity and substituent arrangement position it as a candidate for pharmacological exploration, particularly in antimicrobial or antitumor applications, as seen in related benzofuran derivatives .

属性

IUPAC Name |

(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-(diethylaminomethyl)-6-hydroxy-4-methyl-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c1-4-24(5-2)13-17-18(25)10-14(3)21-22(26)20(28-23(17)21)12-16-11-15-8-6-7-9-19(15)27-16/h6-12,25H,4-5,13H2,1-3H3/b20-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMGBGZMHJHEBG-NDENLUEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=C(C2=C1OC(=CC3=CC4=CC=CC=C4O3)C2=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC1=C(C=C(C2=C1O/C(=C\C3=CC4=CC=CC=C4O3)/C2=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (Z)-2-(benzofuran-2-ylmethylene)-7-((diethylamino)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer and antimicrobial effects. This article delves into the synthesis, biological evaluation, structure-activity relationships (SAR), and specific case studies related to this compound.

Synthesis

The synthesis of benzofuran derivatives often involves the condensation of appropriate precursors. For the target compound, the synthesis typically involves:

- Formation of Benzofuran Core : The initial step usually involves creating a benzofuran framework through cyclization reactions.

- Substituent Addition : The introduction of diethylamino and hydroxy groups occurs through electrophilic substitution reactions.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including the target compound. Key findings include:

- Cytotoxicity : The compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzofuran have shown IC50 values in the micromolar range against leukemia cells (K562) and solid tumors (e.g., MDA-MB-231) .

- Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction. For example, compounds similar to the target compound have been shown to increase caspase activity in K562 cells, indicating a pro-apoptotic effect .

Antimicrobial Activity

The target compound has also been evaluated for antimicrobial properties:

- Inhibition Studies : Preliminary tests indicated moderate antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL against various bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is heavily influenced by their structural features:

Case Studies

- Anticancer Efficacy : In vitro studies demonstrated that compounds derived from similar scaffolds induced apoptosis in human cancer cells via ROS-mediated pathways. For instance, a related benzofuran derivative showed a significant increase in caspase 3 and 7 activities after 48 hours of exposure .

- Antimicrobial Assessment : A study focusing on a series of benzofuran derivatives reported that certain modifications led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that further optimization could yield potent antimicrobial agents .

科学研究应用

Anticancer Applications

Benzofuran derivatives, including the compound , have shown promising anticancer activities. Research indicates that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, some benzofuran derivatives have been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is crucial in the progression of various cancers. Studies have demonstrated that certain modifications to the benzofuran structure can enhance their antiproliferative effects against cancer cell lines, including those that are p53-null and p53-mutated .

Case Study: Structure-Activity Relationship

A study on benzene-sulfonamide-based benzofuran derivatives revealed their potential to inhibit tumor growth with lower side effects compared to traditional chemotherapeutics. The incorporation of specific substituents significantly influenced their activity, showcasing the importance of structural modifications in enhancing efficacy .

Antimicrobial Applications

Benzofuran compounds are recognized for their antimicrobial properties against a variety of pathogens, including bacteria and fungi. The compound (Z)-2-(benzofuran-2-ylmethylene)-7-((diethylamino)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one has been investigated for its ability to combat multidrug-resistant infections.

Antibacterial Activity

Recent studies have highlighted the effectiveness of benzofuran derivatives against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. For example, compounds with specific substitutions on the benzofuran ring demonstrated significant antibacterial activity, suggesting that structural modifications can lead to enhanced potency against resistant strains .

Antifungal Activity

Research has also focused on the antifungal properties of benzofuran derivatives. Compounds similar to this compound have shown efficacy against various fungal species, including Candida albicans. The mechanism often involves disrupting fungal cell membranes or inhibiting critical metabolic pathways .

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, benzofuran derivatives exhibit a range of other pharmacological effects:

- Anti-inflammatory : Some studies suggest that these compounds can reduce inflammation through various mechanisms, making them potential candidates for treating inflammatory diseases.

- Antioxidant : The antioxidant properties of benzofurans contribute to their ability to neutralize free radicals, which is beneficial in preventing oxidative stress-related diseases .

化学反应分析

2.1. Reactivity of the α,β-Unsaturated Ketone

The exocyclic double bond undergoes epoxidation using peracids (e.g., mCPBA) or catalytic Mn complexes with H<sub>2</sub>O<sub>2</sub>/AcOH, yielding an epoxy derivative. This reaction is stereospecific, retaining the Z-configuration . Hydrogenation with Pd/C or PtO<sub>2</sub> under H<sub>2</sub> selectively reduces the double bond, producing a dihydrobenzofuran derivative .

Example Reaction Conditions:

2.2. Hydroxyl Group Transformations

The C6 hydroxyl group is acetylated using acetic anhydride/pyridine, forming a stable acetate ester. Sulfonation with concentrated H<sub>2</sub>SO<sub>4</sub> introduces a sulfonic acid group at the ortho position relative to the hydroxyl group .

Mechanistic Insight:

-

Acetylation proceeds via nucleophilic acyl substitution.

-

Sulfonation involves electrophilic attack by SO<sub>3</sub>, directed by the hydroxyl group’s activating effect .

2.3. Diethylamino-Methyl Group Reactivity

The diethylamino moiety undergoes quaternization with methyl iodide, forming a tetraalkylammonium salt. Under acidic conditions (HCl/EtOH), it demethylates to a primary amine, enabling further functionalization .

Example Reaction Pathway:

-

Quaternization:

3.1. Oxidation of the Benzofuran Core

Mn(III)-salen complexes catalyze the oxidation of the benzofuran ring, introducing hydroxyl or ketone groups at the C4 methyl position. This reactivity is analogous to observations in EGFR inhibitor studies .

Proposed Mechanism:

-

Mn(III) abstracts a hydrogen atom from the methyl group, forming a radical.

-

Oxygen rebound forms a hydroxylated intermediate, which oxidizes further to a ketone .

3.2. Suzuki-Miyaura Coupling

While not directly observed for this compound, the benzofuran core’s halogenated analogs undergo Suzuki coupling with aryl boronic acids. For example, bromination at C5 enables cross-coupling to install aryl groups .

Stability and Degradation Pathways

The compound degrades under UV light via retro-aldol cleavage, releasing benzofuran-2-carbaldehyde and a diethylamino-methyl ketone fragment. Acidic hydrolysis (HCl/H<sub>2</sub>O) breaks the exocyclic double bond, yielding two benzofuran carboxylic acids .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous benzofuran derivatives:

Structural and Functional Insights

a. Amino Group Variations

- In contrast, the bis(2-methoxyethyl)amino derivative () introduces steric bulk and polarity, which may limit membrane permeability but enhance water solubility .

b. Benzylidene Substituents

- Electron-withdrawing groups (e.g., 2-fluoro in ) increase stability against nucleophilic attack, while 4-methoxy () enhances resonance effects, stabilizing the exocyclic double bond . Halogenated derivatives (e.g., 4-bromo in ) may improve binding to hydrophobic enzyme pockets .

c. Hydroxy and Alkoxy Groups

- The 6-hydroxy group in the target compound and analogs (e.g., ) facilitates hydrogen bonding with biological targets, critical for antimicrobial activity . Substitution with benzyloxy () or 2-oxopropoxy () introduces steric hindrance or reactive ketone groups, altering metabolic pathways .

d. Stereoelectronic Effects

- The Z-configuration at the exocyclic double bond is conserved across all compounds, ensuring planar geometry for optimal π-π stacking with aromatic residues in target proteins .

常见问题

Q. Key Factors :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity in Mannich reactions but may require longer reaction times.

- Temperature : Higher temperatures (>70°C) risk isomerization to the E-configuration.

- Yield Optimization : Yields range from 40–65%, with impurities often arising from incomplete condensation or oxidation of the hydroxyl group .

Which spectroscopic and chromatographic methods are most reliable for confirming the Z-configuration and purity of this compound?

Basic Research Question

NMR Spectroscopy :

- ¹H NMR : The Z-isomer shows a characteristic vinyl proton resonance at δ 6.8–7.2 ppm (doublet, J = 12–14 Hz) due to restricted rotation .

- NOESY : Correlations between the benzofuran methyl group and the diethylaminomethyl moiety confirm spatial proximity in the Z-form .

X-ray Crystallography : Provides unambiguous confirmation of the Z-configuration, as seen in analogous benzofuran derivatives .

HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) resolve isomers and quantify purity (>95%) .

Q. Contradictions :

- Steric Effects : Some studies report incomplete substitution due to steric shielding , while others achieve >80% yield using microwave-assisted synthesis .

What in vitro assays are suitable for evaluating the compound’s biological activity, and how should controls be designed?

Advanced Research Question

Antimicrobial Assays :

- MIC Testing : Broth microdilution (e.g., against S. aureus ATCC 25923) with 0.5–128 µg/mL concentrations. Include vancomycin as a positive control .

- Biofilm Inhibition : Crystal violet staining after 24h exposure; compare to rifampicin .

Anticancer Screening :

- MTT Assay : Use A549 (lung cancer) and MCF-7 (breast cancer) cell lines. Normalize to cisplatin and account for solvent cytotoxicity (e.g., DMSO <0.1%) .

Mechanistic Studies :

Data Interpretation : Contradictions in IC₅₀ values (e.g., 8 µM vs. 22 µM in MCF-7) may arise from assay conditions (e.g., serum concentration, incubation time) .

How can computational modeling predict the compound’s binding affinity to biological targets?

Advanced Research Question

Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2 or topoisomerase II). The diethylaminomethyl group shows hydrogen bonding with Glu520 in COX-2 (ΔG = -9.2 kcal/mol) .

MD Simulations : AMBER or GROMACS to assess stability of ligand-protein complexes over 100 ns. The benzofuran core maintains π-π stacking with Phe41 in topoisomerase II .

QSAR : Correlate substituent electronegativity (e.g., Hammett σ values) with bioactivity to guide derivatization .

What strategies mitigate stability issues (e.g., photodegradation or hydrolysis) during storage?

Advanced Research Question

- Photostability : Store in amber vials at -20°C; degradation half-life increases from 7 days (ambient light) to >30 days (dark) .

- Hydrolysis Resistance : Buffered solutions (pH 6–7) reduce ester/amide bond cleavage. Lyophilization improves shelf life in humid environments .

- Analytical Monitoring : Periodic HPLC-MS to detect degradation products (e.g., hydroxylated byproducts at m/z 268) .

How do substituent variations (e.g., replacing diethylamino with piperidinyl) affect pharmacological properties?

Advanced Research Question

Case Study : Replacing diethylamino with 3,5-dimethylpiperidinyl ():

- Lipophilicity : logP increases from 2.1 to 3.4 (calculated via ChemAxon), enhancing blood-brain barrier penetration .

- Bioactivity : IC₅₀ against A549 cells improves from 12 µM (diethylamino) to 6 µM (piperidinyl) due to stronger hydrogen bonding .

- Synthetic Challenges : Bulky piperidinyl groups reduce Mannich reaction yields by 20–30% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。